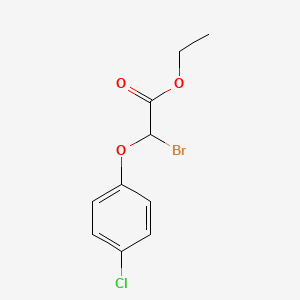

Ethyl bromo(4-chlorophenoxy)acetate

説明

Ethyl bromo(4-chlorophenoxy)acetate (C10H10BrClO3) is an organobromine ester with a 4-chlorophenoxy group. It serves as a critical intermediate in synthesizing heterocyclic compounds, particularly triazole derivatives, which exhibit pharmacological activities such as anti-inflammatory and antibacterial properties .

Synthesis: The compound is typically synthesized via nucleophilic substitution. For example, 4-chlorophenol reacts with ethyl chloroacetate in acetone under reflux, catalyzed by potassium carbonate (K2CO3) and potassium iodide (KI). The reaction is monitored by TLC, yielding ethyl 2-(4-chlorophenoxy)acetate as a precursor . Microwave-assisted methods have been reported to enhance yields and reduce reaction times in analogous syntheses .

特性

CAS番号 |

42760-65-6 |

|---|---|

分子式 |

C10H10BrClO3 |

分子量 |

293.54 g/mol |

IUPAC名 |

ethyl 2-bromo-2-(4-chlorophenoxy)acetate |

InChI |

InChI=1S/C10H10BrClO3/c1-2-14-10(13)9(11)15-8-5-3-7(12)4-6-8/h3-6,9H,2H2,1H3 |

InChIキー |

ZXNUIHCWNWJCMU-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C(OC1=CC=C(C=C1)Cl)Br |

製品の起源 |

United States |

類似化合物との比較

Ethyl (4-Bromo-2-chlorophenoxy)acetate

- Structure: Positional isomer of ethyl bromo(4-chlorophenoxy)acetate, with bromo and chloro groups at the 4- and 2-positions of the phenoxy ring, respectively.

- Molecular Formula : C10H10BrClO3 (identical molecular formula but distinct substituent arrangement).

- Properties : Molecular weight = 293.54 g/mol; CAS 588679-10-1 .

Ethyl 2-(4-Chlorophenoxy)acetate

- Structure: Lacks the bromo group, featuring only a 4-chlorophenoxy moiety.

- Molecular Formula : C10H11ClO3; Molecular weight = 214.64 g/mol; CAS 14426-42-7 .

- Synthesis: Prepared from 4-chlorophenol and ethyl chloroacetate via K2CO3-catalyzed reflux in acetone (83% yield) .

- Applications: Intermediate for hydrazide derivatives (e.g., 2-(4-chlorophenoxy)acetohydrazide), which are precursors to bioactive triazoles .

Ethyl Bromo Acetate

- Structure: Simpler ester lacking the phenoxy group (CH2BrCOOC2H5).

- Molecular Formula : C4H7BrO2; Molecular weight = 167.01 g/mol; CAS 105-36-2 .

- Properties : Flammable liquid (flash point = 47°C), acute oral and inhalation toxicity .

- Applications: Used in organic synthesis (e.g., dabigatran etexilate intermediates) but poses greater safety risks compared to phenoxy-substituted analogs .

Research Findings and Key Differences

Pharmacological Relevance

- Ethyl bromo(4-chlorophenoxy)acetate derivatives, such as 5-((4-chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, show enhanced antibacterial and anti-inflammatory activities compared to non-brominated counterparts .

- Ethyl Bromo Acetate’s simpler structure limits its direct pharmacological use but enhances versatility in forming carbon-bromine bonds for drug intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。